3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL
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Overview
Description
3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a chlorine atom, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of thiophene followed by the introduction of an amino group and subsequent functionalization to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Its derivatives may be investigated for drug development, targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-chlorothiophen-3-YL)-2-methylpropan-1-OL
- 3-Amino-1-(4-chlorothiophen-2-YL)-2-methylpropan-1-OL
- 3-Amino-1-(3-bromothiophen-2-YL)-2-methylpropan-1-OL
Uniqueness
3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group provides multiple sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H12ClNOS |
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Molecular Weight |
205.71 g/mol |
IUPAC Name |
3-amino-1-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12ClNOS/c1-5(4-10)7(11)8-6(9)2-3-12-8/h2-3,5,7,11H,4,10H2,1H3 |
InChI Key |
HOUQGLFQWYXLRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=C(C=CS1)Cl)O |
Origin of Product |
United States |
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